2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Catalog No.
S1484217
CAS No.
953787-47-8
M.F
C8H10ClNO3
M. Wt
203.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

CAS Number

953787-47-8

Product Name

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

IUPAC Name

2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

InChI

InChI=1S/C8H10ClNO3/c1-12-7-3-4-10(11)6(5-9)8(7)13-2/h3-4H,5H2,1-2H3

InChI Key

RRLZGDPJSCKVJW-UHFFFAOYSA-N

SMILES

COC1=C(C(=[N+](C=C1)[O-])CCl)OC

Synonyms

2-(Chloromethyl)-3,4-dimethoxy-pyridine 1-Oxide;

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CCl)OC
  • Structural Similarities

    The presence of a pyridine ring with attached methoxy groups suggests potential applications similar to other pyridine derivatives used in medicinal chemistry. Pyridines are a core structure in many pharmaceuticals, and methoxy groups can influence a molecule's interaction with biological systems [].

  • Chemical Precursor

    The "chloromethyl" group can be a reactive functionality used to introduce new chemical moieties. This suggests 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide might be a precursor for the synthesis of more complex molecules with targeted properties [].

Limitations:

  • The lack of extensive scientific literature on 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide makes it difficult to definitively determine its research applications.

  • Availability

    Since the compound can be purchased from some chemical suppliers [], it might be used in niche research areas, but without published data, it's hard to know for sure.

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a chemical compound with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol. It features a pyridine ring substituted with two methoxy groups and a chloromethyl group, along with an N-oxide functional group. This compound is classified under pyridine derivatives and exhibits unique structural properties that contribute to its reactivity and biological activity. Its chemical structure can be represented as follows:

text
O || Cl-CH2-C | / \ O O \ / C--C | | N C

There is no known mechanism of action for CMDMPO as its biological activity has not been explored in scientific research.

  • CMDM is known to be a skin, eye, and respiratory irritant []. Therefore, CMDMPO could potentially share similar hazards.
  • The chloromethyl group can be a reactive electrophile, potentially leading to alkylation reactions that could damage biological molecules.
  • The N-oxide group might influence its overall toxicity compared to CMDM.

The reactivity of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide primarily involves nucleophilic substitution reactions, where the chloromethyl group can be substituted by various nucleophiles. For instance, it can react with amines or thiols to form corresponding substituted products. Additionally, oxidation reactions may occur due to the presence of the N-oxide functional group, which can influence its reactivity profile in synthetic applications .

Research indicates that 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide exhibits significant biological activity, particularly in antimicrobial and antifungal assays. Its structure allows it to interact with biological targets effectively, leading to potential therapeutic applications. The compound's ability to inhibit certain bacterial strains has been documented, making it a candidate for further pharmacological studies .

The synthesis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide typically involves several steps:

  • Methylation: Starting from 3,4-dimethoxypyridine, methylation is performed to introduce methoxy groups.
  • Chlorination: The chloromethyl group is introduced through chlorination reactions.
  • Oxidation: The nitrogen atom is oxidized to form the N-oxide derivative.
  • Purification: The final product is purified through crystallization or chromatography techniques.

These methods allow for the efficient production of the compound while maintaining high purity levels .

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide has several applications in research and industry:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a potential lead compound for developing new antimicrobial agents.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.
  • Research Tool: It is utilized in various laboratory studies to investigate its reactivity and biological properties .

Interaction studies involving 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide focus on its binding affinity and mechanism of action against specific biological targets. These studies often employ techniques such as molecular docking and kinetic assays to elucidate how this compound interacts with enzymes or receptors within microbial cells. Understanding these interactions can help optimize its efficacy as a therapeutic agent .

Several compounds share structural similarities with 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,4-DimethoxypyridineLacks the chloromethyl and N-oxide groupsPrimarily used for its aromatic properties
2-(Chloromethyl)-3-methoxypyridineContains a single methoxy groupLess potent in biological assays compared to the target compound
2-(Chloromethyl)-pyridineSimpler structure without dimethoxy substitutionBroader applications in agrochemicals

These compounds highlight the uniqueness of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide due to its specific substitutions that enhance its reactivity and biological activity compared to others in the same class .

XLogP3

0.2

Wikipedia

2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine

Dates

Modify: 2023-08-15

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